Cas no 2229094-35-1 (2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol)

2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol
- EN300-1764325
- 2229094-35-1
- 2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol
-
- インチ: 1S/C13H19NO3/c1-17-13(4-6-14-7-5-13)9-10-8-11(15)2-3-12(10)16/h2-3,8,14-16H,4-7,9H2,1H3
- InChIKey: VIMPFYQLETWQSP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(CC2C=C(C=CC=2O)O)CCNCC1
計算された属性
- せいみつぶんしりょう: 237.13649347g/mol
- どういたいしつりょう: 237.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764325-0.05g |
2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |
2229094-35-1 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1764325-10.0g |
2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |
2229094-35-1 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1764325-5.0g |
2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |
2229094-35-1 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1764325-0.1g |
2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |
2229094-35-1 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1764325-0.25g |
2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |
2229094-35-1 | 0.25g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1764325-5g |
2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |
2229094-35-1 | 5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1764325-10g |
2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |
2229094-35-1 | 10g |
$4360.0 | 2023-09-20 | ||
Enamine | EN300-1764325-0.5g |
2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |
2229094-35-1 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1764325-2.5g |
2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |
2229094-35-1 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1764325-1.0g |
2-[(4-methoxypiperidin-4-yl)methyl]benzene-1,4-diol |
2229094-35-1 | 1g |
$1014.0 | 2023-06-03 |
2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diolに関する追加情報
2-(4-Methoxypiperidin-4-yl)methylbenzene-1,4-diol
The compound 2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol (CAS No. 2229094-35-1) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including a methoxy-substituted piperidine ring and a dihydroxybenzene moiety. The benzene ring serves as a central hub, connecting the diol groups and the piperidine derivative, creating a molecule with versatile reactivity and biological activity.
Recent studies have highlighted the importance of diols in organic synthesis, particularly in the construction of bioactive molecules. The presence of two hydroxyl groups on the benzene ring in this compound makes it an attractive candidate for further functionalization. Researchers have explored the use of this compound as a precursor for synthesizing more complex structures, such as polyphenolic compounds and heterocyclic systems. These advancements underscore the potential of 2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol in drug discovery and material science.
The piperidine ring in this molecule is substituted with a methoxy group at the 4-position, which introduces steric and electronic effects that influence the compound's reactivity. This substitution pattern has been shown to enhance the molecule's stability under certain reaction conditions, making it suitable for use in challenging synthetic routes. Furthermore, the methoxy group can act as a directing group in aromatic substitution reactions, facilitating the introduction of additional functional groups to tailor the molecule's properties.
One of the most promising applications of this compound lies in its potential as an intermediate in pharmaceutical synthesis. The combination of a diol and a piperidine derivative creates a platform for exploring new drug candidates with diverse biological activities. For instance, recent research has focused on the ability of this compound to modulate enzyme activity and interact with cellular receptors, suggesting its role in developing novel therapeutic agents.
In terms of synthesis, 2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to achieve high yields and selectivity, ensuring that the compound can be produced efficiently on both laboratory and industrial scales. The development of scalable synthetic routes has been a key focus for researchers aiming to harness this compound's potential fully.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These tools allow researchers to characterize the molecule with high precision, enabling detailed studies into its physical and chemical properties.
In conclusion, 2-(4-methoxypiperidin-4-yl)methylbenzene-1,4-diol (CAS No. 2229094-35-1) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in organic synthesis, pharmacology, and materials science. As ongoing studies continue to uncover new applications for this compound, its role in scientific innovation is likely to grow even further.
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